REACTION_CXSMILES
|
[C:1]1([CH3:10])[C:2]([C:7](Cl)=O)=[CH:3][CH:4]=[CH:5][CH:6]=1.C=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(N(CCCC)CCCC)CCC>C1(=O)CCCCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:10][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:4.5.6|
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Name
|
|
Quantity
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15.5 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C(=O)Cl)C
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Name
|
|
Quantity
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13 g
|
Type
|
reactant
|
Smiles
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C=CC1=CC=CC=C1
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Name
|
|
Quantity
|
23.2 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
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C1(CCCCC1)=O
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Name
|
|
Quantity
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0.225 g
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Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC=C1)C=CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.0556 mol | |
AMOUNT: MASS | 10.8 g | |
YIELD: PERCENTYIELD | 55.6% | |
YIELD: CALCULATEDPERCENTYIELD | 55.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |